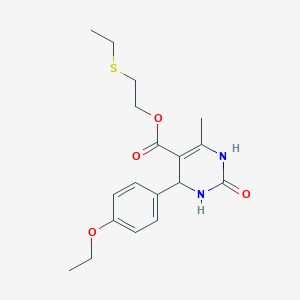![molecular formula C31H26FNO9S3 B412815 TETRAMETHYL 6'-(3-FLUOROBENZOYL)-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B412815.png)
TETRAMETHYL 6'-(3-FLUOROBENZOYL)-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, including the formation of the spirocyclic structure and the introduction of various functional groups. The synthetic route typically involves the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under specific conditions to form the spirocyclic core.
Introduction of Functional Groups: Various functional groups, including the fluorophenyl carbonyl and the dithiole moieties, are introduced through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and oxidation-reduction reactions.
Final Assembly: The final step involves the esterification of the carboxylic acid groups to form the tetramethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism by which Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds include other spirocyclic molecules and those with similar functional groups, such as:
- Spiro[1,3-dioxolane-2,1’-indene] derivatives
- Spiro[1,3-dioxane-2,1’-indene] derivatives
- Fluorophenyl-substituted quinolines
Uniqueness
Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its combination of a spirocyclic structure with multiple functional groups, which provides it with distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
属性
分子式 |
C31H26FNO9S3 |
|---|---|
分子量 |
671.7g/mol |
IUPAC 名称 |
tetramethyl 6'-(3-fluorobenzoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C31H26FNO9S3/c1-30(2)24-19(17-12-7-8-13-18(17)33(30)25(34)15-10-9-11-16(32)14-15)31(20(26(35)39-3)21(43-24)27(36)40-4)44-22(28(37)41-5)23(45-31)29(38)42-6/h7-14H,1-6H3 |
InChI 键 |
AVUYOMVJWJDYFT-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC(=CC=C4)F)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
规范 SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC(=CC=C4)F)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


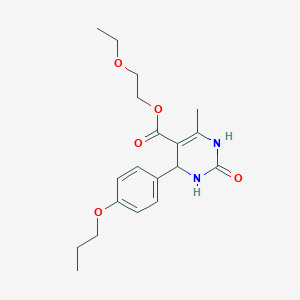
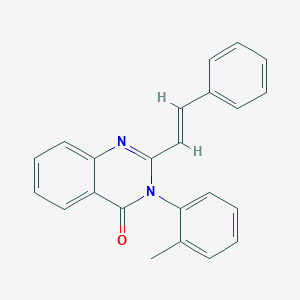
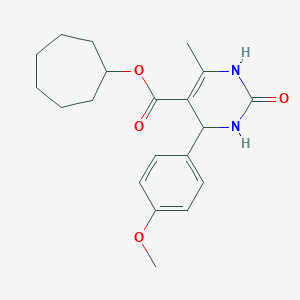
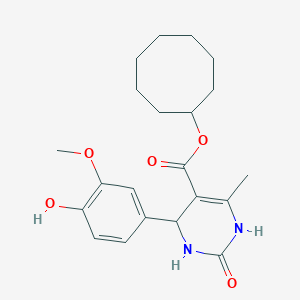
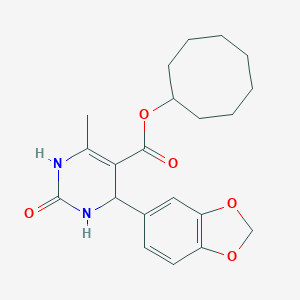

![Pentyl 6-methyl-4-[2-(propyloxy)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B412745.png)

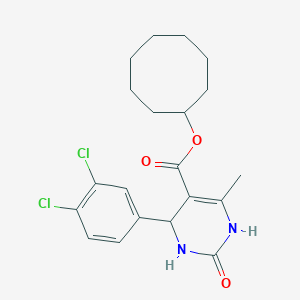
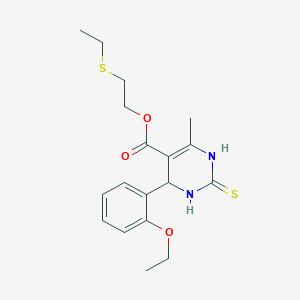
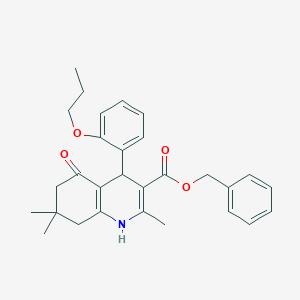
![2-Methylpropyl 4-[2-(ethyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B412753.png)
![N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B412754.png)
